molecular formula C18H25N5O3 B3497126 ethyl N-{2-[(4-acetylpiperazino)methyl]-1-methyl-1H-1,3-benzimidazol-5-yl}carbamate

ethyl N-{2-[(4-acetylpiperazino)methyl]-1-methyl-1H-1,3-benzimidazol-5-yl}carbamate

Cat. No.: B3497126
M. Wt: 359.4 g/mol
InChI Key: IDADDDVXUDBRNY-UHFFFAOYSA-N
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Description

Ethyl N-{2-[(4-acetylpiperazino)methyl]-1-methyl-1H-1,3-benzimidazol-5-yl}carbamate is a complex organic compound that features a benzimidazole core, a piperazine ring, and a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-{2-[(4-acetylpiperazino)methyl]-1-methyl-1H-1,3-benzimidazol-5-yl}carbamate typically involves multiple steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Introduction of the Piperazine Ring: The piperazine ring is introduced by reacting the benzimidazole derivative with 4-acetylpiperazine in the presence of a suitable base.

    Carbamate Formation: The final step involves the reaction of the intermediate with ethyl chloroformate to form the carbamate group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core and the piperazine ring.

    Reduction: Reduction reactions can target the carbonyl groups present in the acetyl and carbamate moieties.

    Substitution: Nucleophilic substitution reactions can occur at various positions on the benzimidazole and piperazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl N-{2-[(4-acetylpiperazino)methyl]-1-methyl-1H-1,3-benzimidazol-5-yl}carbamate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active agent, particularly in the development of new drugs.

    Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: It may be used in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of ethyl N-{2-[(4-acetylpiperazino)methyl]-1-methyl-1H-1,3-benzimidazol-5-yl}carbamate involves its interaction with specific molecular targets. The benzimidazole core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The piperazine ring can enhance binding affinity and selectivity, while the carbamate group may contribute to the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Ethyl N-{2-[(4-methylpiperazino)methyl]-1-methyl-1H-1,3-benzimidazol-5-yl}carbamate: Similar structure but with a methyl group instead of an acetyl group on the piperazine ring.

    Ethyl N-{2-[(4-acetylpiperazino)methyl]-1-ethyl-1H-1,3-benzimidazol-5-yl}carbamate: Similar structure but with an ethyl group instead of a methyl group on the benzimidazole core.

Uniqueness

The unique combination of the benzimidazole core, piperazine ring, and carbamate group in ethyl N-{2-[(4-acetylpiperazino)methyl]-1-methyl-1H-1,3-benzimidazol-5-yl}carbamate provides it with distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

ethyl N-[2-[(4-acetylpiperazin-1-yl)methyl]-1-methylbenzimidazol-5-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5O3/c1-4-26-18(25)19-14-5-6-16-15(11-14)20-17(21(16)3)12-22-7-9-23(10-8-22)13(2)24/h5-6,11H,4,7-10,12H2,1-3H3,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDADDDVXUDBRNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC2=C(C=C1)N(C(=N2)CN3CCN(CC3)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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